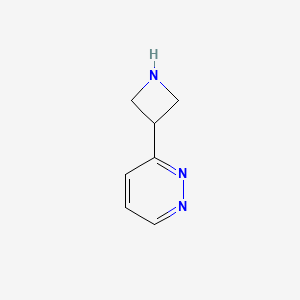

3-(Azetidin-3-yl)pyridazine

Description

Significance of Nitrogen Heterocycles in Academic Discovery

Nitrogen heterocycles, organic compounds containing a ring structure with at least one nitrogen atom, are fundamental to the field of chemistry. Their prevalence in nature is remarkable, forming the core of many essential biological molecules such as nucleic acids, vitamins, and alkaloids. medwinpublishers.comfluorochem.co.uk In fact, a significant percentage of FDA-approved small-molecule drugs feature a nitrogen heterocycle, underscoring their importance in medicinal chemistry. evitachem.com The presence of the nitrogen atom can influence the molecule's physical and chemical properties, including its basicity, polarity, and ability to form hydrogen bonds, all of which are critical for biological interactions. nih.gov This makes them attractive scaffolds for the design of new therapeutic agents and functional materials.

Overview of Pyridazine (B1198779) and Azetidine (B1206935) Frameworks in Research

The pyridazine scaffold is a six-membered aromatic ring containing two adjacent nitrogen atoms. This arrangement imparts unique physicochemical properties, such as a high dipole moment and the capacity for dual hydrogen bonding, which are advantageous in drug-target interactions. nih.gov The pyridazine ring is considered a valuable pharmacophore and has been incorporated into several approved drugs. nih.gov Its inherent polarity and potential to mitigate certain undesirable drug-like properties have made it an attractive component in drug discovery programs. nih.gov Research has demonstrated the versatility of pyridazine derivatives in various therapeutic areas, including as anticancer agents. scirp.org

The azetidine scaffold is a four-membered saturated heterocycle containing one nitrogen atom. Despite the inherent ring strain, azetidines have emerged as valuable building blocks in medicinal chemistry due to their conformational rigidity and ability to introduce three-dimensional character into flat molecules. researchgate.netacs.org This can lead to improved binding affinity and selectivity for biological targets. criver.com The azetidine ring is found in various biologically active compounds and has been explored for its potential in developing treatments for a range of conditions. researchgate.netacs.org The introduction of this small, saturated ring can positively influence a molecule's physicochemical properties, such as its solubility and metabolic stability. criver.com

Research Focus on 3-(Azetidin-3-yl)pyridazine and Related Derivatives

The compound This compound represents a chemical entity that marries the distinct features of both the pyridazine and azetidine scaffolds. Research into this specific molecule and its derivatives has been notable in the field of medicinal chemistry, particularly in the quest for novel modulators of neurological targets.

A significant area of investigation has been the development of positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 2 (mGlu2). nih.gov mGlu2 PAMs are of interest as potential therapeutic agents for central nervous system disorders. nih.gov In this context, a research endeavor identified a series of compounds with a 3-(azetidin-3-yl)-1H-benzimidazol-2-one core as potent mGlu2 PAMs. nih.gov This discovery was the result of a "scaffold hopping" strategy, where the spiro-oxindole piperidine (B6355638) core of an initial lead series was replaced with the 3-(azetidin-3-yl)-1H-benzimidazol-2-one moiety. nih.gov This bioisosteric replacement led to compounds with comparable activity and improved metabolic stability. nih.gov

The research highlighted the importance of the substitution pattern on the core structures. For instance, modifications to the pyridazine ring in related spiro-oxindole piperidine derivatives, such as the removal of a chlorine atom or the introduction of other substituents, often resulted in a decrease in activity. nih.gov This underscores the sensitive structure-activity relationships (SAR) within these classes of compounds.

The table below presents data for representative 3-(azetidin-3-yl)-1H-benzimidazol-2-one derivatives, which are closely related to the core subject of this article, showcasing their functional activity as mGlu2 PAMs.

| Compound Number | mGlu2 PAM EC50 (nM) | Emax (%) |

| 21 | 33 | 100 |

| 22 | 24 | 100 |

| 23 | 10 | 100 |

| 24 | 33 | 100 |

| 25 | 10 | 100 |

| 26 | 10 | 100 |

Data sourced from a study on mGlu2 receptor PAMs. nih.gov EC50 represents the concentration of the compound that produces 50% of the maximal response. Emax represents the maximum response observed.

This focused research into derivatives containing the 3-(azetidin-3-yl) moiety demonstrates the utility of this structural motif in generating compounds with potent and specific biological activities.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9N3 |

|---|---|

Molecular Weight |

135.17 g/mol |

IUPAC Name |

3-(azetidin-3-yl)pyridazine |

InChI |

InChI=1S/C7H9N3/c1-2-7(10-9-3-1)6-4-8-5-6/h1-3,6,8H,4-5H2 |

InChI Key |

YOMAPICHBJCGTP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=NN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Advanced Strategies for Azetidine (B1206935) Ring Construction

The azetidine ring, a strained four-membered heterocycle, is a valuable motif in medicinal chemistry. magtech.com.cn Its synthesis has evolved from classical cyclization methods to modern C-H activation and cross-coupling techniques.

Traditional and modern cyclization reactions remain a cornerstone of azetidine synthesis. magtech.com.cn Intramolecular nucleophilic substitution, typically involving the displacement of a leaving group on a γ-amino alcohol or haloamine, is a fundamental approach. nsf.govu-tokyo.ac.jp For a precursor to 3-(Azetidin-3-yl)pyridazine, this would involve a 3-carbon chain substituted with the pyridazine (B1198779) ring and appropriate functional groups for cyclization.

Photochemical [2+2] cycloadditions between imines and alkenes, known as the aza Paternò–Büchi reaction, offer another route to the azetidine core. magtech.com.cnnih.gov This method constructs the four-membered ring in a single step, though its application to acyclic imines can be challenging. researchgate.net Other cycloaddition strategies include [3+1] cycloadditions involving azirines and carbenes. nih.gov

Ring expansion of aziridines and ring contraction of larger heterocycles like pyrrolidines also provide pathways to the azetidine skeleton. magtech.com.cnrsc.org

Modern synthetic methods have enabled the formation of azetidines through the functionalization of unactivated C-H bonds. Palladium-catalyzed intramolecular amination of C(sp³)–H bonds at the γ-position of an amine substrate is a highly efficient method for constructing the azetidine ring. rsc.orgacs.orgnih.govorganic-chemistry.org This strategy could be envisioned starting from a precursor like a protected 1-amino-2-(pyridazin-3-yl)propane, where intramolecular amination of a C-H bond on the propyl chain would form the desired ring.

Alternatively, and perhaps more directly, the azetidine ring can be functionalized after its construction using cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. nih.gov This approach would involve coupling a pre-formed, protected 3-haloazetidine (e.g., 1-Boc-3-iodoazetidine) with a pyridazine boronic acid or boronate ester. organic-chemistry.orgorganic-chemistry.org The Suzuki-Miyaura reaction is noted for its mild conditions and high functional group tolerance. nih.gov The regioselectivity of such couplings on dihalopyridazines can often be controlled, with reactions favoring specific positions based on electronic and steric factors. rsc.orgcore.ac.uk

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 3-Haloazetidine | (Hetero)aryl boronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/EtOH/H₂O, 80 °C | 3-(Hetero)aryl-azetidine | nih.gov |

| 3,5-Dichloropyridazine | Aryl boronic acid | Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane | 3-Aryl-5-chloropyridazine | rsc.org |

| N-Boc-3-triflyloxyazetine | Aryl boronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | N-Boc-3-aryl-azetine | organic-chemistry.org |

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling Reactions.

The aza-Michael addition, or conjugate addition of an amine, is a versatile method for forming C-N bonds. mdpi.comresearchgate.net In the context of synthesizing this compound, this strategy could be employed by reacting a pyridazine-based amine nucleophile with an electrophilic azetidine precursor. A suitable electrophile would be a derivative like methyl 2-(N-Boc-azetidin-3-ylidene)acetate. mdpi.combohrium.comnih.gov The addition of the pyridazine amine to the α,β-unsaturated ester would yield a 3,3-disubstituted azetidine, which could be further modified to achieve the target structure. mdpi.com This method has been successfully used to synthesize various 3-substituted azetidine derivatives with a range of heterocyclic amines. mdpi.comresearchgate.net

When substituents are present on the azetidine ring, controlling stereochemistry and regiochemistry becomes critical. Stereoselective synthesis of substituted azetidines can be achieved using chiral substrates, auxiliaries, or catalysts. nih.govacs.org For example, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a route to chiral azetidin-3-ones, which are versatile intermediates for further functionalization. nih.gov

Regioselectivity is crucial in ring-opening reactions of precursors like epoxides. The lanthanide-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines has been shown to be a highly regioselective method for producing substituted azetidines, tolerating a wide variety of functional groups. nih.govfrontiersin.org Such precise control would be essential for synthesizing a specific isomer of a substituted this compound derivative.

Pyridazine Ring Formation and Functionalization

The pyridazine ring is an electron-deficient diazine. Its synthesis and subsequent functionalization are well-established areas of heterocyclic chemistry.

The most classical and widely used method for constructing the pyridazine ring is the condensation of a 1,4-dicarbonyl compound (or a synthetic equivalent like a γ-ketoacid) with hydrazine. wikipedia.org This reaction forms the six-membered ring by creating two C-N bonds and the central N-N bond.

A more modern and highly versatile approach is the inverse-electron-demand Diels-Alder reaction. organic-chemistry.org This [4+2] cycloaddition typically involves the reaction of an electron-deficient 1,2,4,5-tetrazine (B1199680) with an electron-rich dienophile, such as an alkyne or enol ether. organic-chemistry.orgmdpi.com The reaction proceeds with the extrusion of dinitrogen to form the pyridazine ring. mdpi.com This method allows for the synthesis of highly substituted pyridazines with predictable regioselectivity. rsc.org

| Diene | Dienophile | Solvent/Temp | Product Type | Reference |

| 3,6-Disubstituted-1,2,4,5-tetrazine | Silyl enol ether | Dichloromethane (B109758), RT | Functionalized pyridazine | organic-chemistry.org |

| 3-Aryl-1,2,4,5-tetrazine | Alkynyl sulfide | Toluene, 110 °C | Trisubstituted pyridazine | rsc.org |

| 1,2,4,5-Tetrazine-3,6-dicarboxylate | Cyclic enamine | Not specified | Fused pyridazine | mdpi.com |

Table 2: Examples of Pyridazine Synthesis via Inverse-Electron-Demand Diels-Alder Reactions.

Once formed, the pyridazine ring can be further functionalized. Due to its electron-deficient nature, halogenated pyridazines are excellent substrates for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing a modular approach to diversification. ingentaconnect.comresearchgate.net

Strategies for Fused Pyridazine Systems

The construction of fused pyridazine systems incorporating an azetidine moiety represents a significant synthetic challenge, often addressed through cycloaddition reactions. These reactions are pivotal in forming bicyclic and polycyclic structures containing the azetidine ring. researchgate.net The Staudinger [2+2] cycloaddition, for instance, between imines and ketenes is a well-established method for the synthesis of β-lactams (2-azetidinones), which are precursors to a variety of fused systems. mdpi.com A plausible strategy for creating an azetidine-fused pyridazine would involve a pyridazine-containing imine or ketene (B1206846) participating in such a cycloaddition.

Another approach involves visible light-mediated [2+2] photocycloadditions. This modern technique allows for the synthesis of highly functionalized and strained azetidine rings from oximes and olefins under mild conditions, which could be adapted to include a pyridazine component. chemrxiv.org While direct examples of fusing an azetidine ring to a pyridazine are not extensively documented in readily available literature, the principles of these cycloaddition reactions provide a conceptual framework for achieving such structures.

| Reaction Type | Reactants | Potential Product | Key Features |

| Staudinger Cycloaddition | Pyridazine-derived imine + Ketenes | Azetidine-fused pyridazinone | Stepwise mechanism via a zwitterionic intermediate. mdpi.com |

| Photocycloaddition | Pyridazine-containing olefin + Oxime | Azetidine-fused pyridazine | Utilizes visible light and a photocatalyst; proceeds via triplet energy transfer. chemrxiv.org |

Convergent Synthetic Pathways for this compound Derivatives

Convergent synthesis offers an efficient route to complex molecules like this compound by preparing key fragments separately before their final assembly.

Multi-Step Synthesis Approaches

The synthesis of this compound derivatives is typically achieved through a multi-step sequence. A common strategy involves the nucleophilic aromatic substitution of a dihalopyridazine with a protected azetidine derivative. nih.gov For example, the reaction of 3,6-dichloropyridazine (B152260) with an N-protected 3-aminoazetidine or a related nucleophilic azetidine species can yield the desired product. The protecting group, often a tert-butoxycarbonyl (Boc) group, is crucial for modulating the reactivity and solubility of the azetidine fragment and can be removed in a final step. nih.gov

Modern synthetic methodologies are increasingly employing continuous flow processes for multi-step syntheses. nih.govnih.gov This approach offers advantages in terms of safety, efficiency, and scalability. A hypothetical multi-step flow synthesis of this compound could involve the initial formation of a protected azetidine intermediate in one reactor, which is then directly flowed into a second reactor to react with a pyridazine precursor.

A representative multi-step synthesis is outlined below:

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Protection of Azetidine | 3-Aminoazetidine, Boc-anhydride, base | To protect the azetidine nitrogen for controlled reaction. |

| 2 | Nucleophilic Aromatic Substitution | N-Boc-3-aminoazetidine, 3,6-Dichloropyridazine, DIPEA or K₂CO₃ | To couple the azetidine and pyridazine rings. nih.gov |

| 3 | Deprotection | N-Boc-3-(6-chloropyridazin-3-yl)azetidine, TFA or HCl | To remove the Boc protecting group and yield the final product. |

| 4 | Reduction (optional) | 3-(6-chloropyridazin-3-yl)azetidine, H₂, Pd/C | To remove the chloro substituent from the pyridazine ring. |

Scaffold Morphing and Bioisosteric Strategies in Synthesis

Scaffold morphing, or scaffold hopping, is a powerful strategy in medicinal chemistry to discover novel compounds with improved properties by modifying the core structure of a known molecule. nih.gov An exemplary case is the identification of 3-(azetidin-3-yl)-1H-benzimidazol-2-one as a bioisosteric replacement for a spiro-oxindole piperidine (B6355638) scaffold in the development of mGlu₂ receptor positive allosteric modulators. nih.gov This demonstrates the utility of the azetidin-3-yl moiety in scaffold hopping to generate new chemical entities with desirable pharmacological profiles.

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is also a key strategy. The pyridazine ring itself is often used as a bioisostere for a phenyl ring, a substitution that can significantly reduce lipophilicity and improve aqueous solubility. cambridgemedchemconsulting.comcambridgemedchemconsulting.com In the context of this compound, this compound could be synthesized as a bioisosteric analog of a phenyl-substituted azetidine to enhance pharmacokinetic properties. nih.govdrughunter.comresearchgate.net

| Original Scaffold/Moiety | Bioisosteric Replacement | Rationale | Reference |

| Spiro-oxindole piperidine | 3-(Azetidin-3-yl)-1H-benzimidazol-2-one | Improved metabolic stability and comparable activity. | nih.gov |

| Phenyl ring | Pyridazine ring | Reduced LogP, improved water solubility. | cambridgemedchemconsulting.comcambridgemedchemconsulting.com |

| Piperidine | 1-Azaspiro[3.3]heptane | Exploration of novel chemical space with similar vector positioning. | researchgate.net |

Derivatization and Functional Group Interconversions

Modification of Azetidine Moiety

The azetidine ring in this compound offers a site for further functionalization, primarily at the nitrogen atom.

N-Alkylation: The secondary amine of the azetidine ring can be readily alkylated using various alkyl halides in the presence of a base. This allows for the introduction of a wide range of substituents to modulate the compound's properties. Late-stage N-alkylation is a valuable technique for creating structural diversity in azapeptides and can be applied here. nih.govresearchgate.net

N-Acylation: Acylation of the azetidine nitrogen can be achieved using acyl chlorides or activated esters. beilstein-journals.org 2-Acylpyridazin-3-ones have been reported as chemoselective N-acylating agents for amines, offering a mild and efficient method for this transformation. organic-chemistry.org This modification is useful for introducing amide functionalities, which can act as hydrogen bond donors or acceptors.

| Modification | Reagents | Product |

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | 1-Alkyl-3-(pyridazin-3-yl)azetidine |

| N-Acylation | Acyl chloride, Triethylamine | 1-Acyl-3-(pyridazin-3-yl)azetidine |

Functionalization of Pyridazine Ring

The pyridazine ring of this compound can also be functionalized to explore structure-activity relationships.

Palladium-Catalyzed Cross-Coupling Reactions: If the pyridazine ring is substituted with a halogen, such as in 3-(azetidin-3-yl)-6-chloropyridazine, it can undergo various palladium-catalyzed cross-coupling reactions. These include the Suzuki, Stille, Sonogashira, and Heck reactions, which allow for the introduction of aryl, vinyl, and alkynyl groups. The Buchwald-Hartwig amination is another powerful tool for forming carbon-nitrogen bonds. researchgate.net

Halogenation: Direct halogenation of the pyridazine ring can be challenging due to the electron-deficient nature of the ring system. However, methods developed for the halogenation of pyridines, such as those involving Zincke imine intermediates, could potentially be adapted for the selective functionalization of the pyridazine ring in this compound. nih.gov

| Reaction | Reagents and Catalyst | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 6-Aryl-3-(azetidin-3-yl)pyridazine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 6-Amino-3-(azetidin-3-yl)pyridazine |

| Halogenation | Halogenating agent (e.g., NBS, NCS) | Halogenated this compound |

Preparation of Hybrid Scaffolds

The synthesis of hybrid scaffolds incorporating the this compound moiety is a key area of research for the development of novel chemical entities with potential applications in medicinal chemistry. These hybrid molecules combine the structural features of the azetidine ring with the pyridazine nucleus, aiming to explore new chemical spaces and biological activities. The preparation of such scaffolds often involves the strategic coupling of appropriately functionalized azetidine and pyridazine precursors.

A prevalent synthetic strategy for constructing these hybrid molecules is through nucleophilic aromatic substitution (SNAr) reactions. This approach typically involves the reaction of a nucleophilic azetidine derivative with an electrophilic pyridazine carrying a suitable leaving group, such as a halogen.

One notable example, while not forming a direct azetidinyl-pyridazine bond, illustrates a similar principle in the synthesis of related hybrid structures, such as 3-(azetidin-3-yl)-1H-benzimidazol-2-ones. In this method, a benzimidazole (B57391) derivative is reacted with a chloro-heterocycle to form the desired hybrid scaffold nih.gov. This general methodology can be adapted for the synthesis of this compound hybrids, where a protected 3-aminoazetidine or a similar nucleophilic azetidine derivative is reacted with a chloropyridazine.

The reaction conditions for such transformations are crucial for achieving good yields and purity. The choice of base and solvent, as well as the reaction temperature, are optimized to facilitate the substitution reaction while minimizing side products. Common bases used in these reactions include diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3), which act as acid scavengers nih.gov. The solvent is typically a polar aprotic solvent that can solubilize the reactants and facilitate the reaction.

Following the coupling reaction, a deprotection step is often necessary if a protecting group, such as a tert-butoxycarbonyl (Boc) group, was used to mask the reactivity of the azetidine nitrogen. This is commonly achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) nih.gov.

The table below summarizes a general synthetic approach for the preparation of hybrid scaffolds based on the principles of nucleophilic aromatic substitution.

Table 1: Generalized Synthetic Protocol for Azetidinyl-Heterocycle Hybrid Scaffolds

| Step | Description | Reagents and Conditions |

|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | Azetidine derivative, Chloro-pyridazine, DIPEA or K2CO3, Solvent (e.g., DMF, DMSO), 85–130 °C |

| 2 | Deprotection (if applicable) | TFA, DCM, Room Temperature |

Detailed research findings have demonstrated the successful application of this methodology in creating libraries of hybrid molecules for biological screening. For instance, the synthesis of 3-(azetidin-3-yl)-1H-benzimidazol-2-ones resulted in yields ranging from 15–85% for the initial coupling step nih.gov. The subsequent deprotection of the Boc-protected intermediate proceeded with yields between 32–39% nih.gov. These findings underscore the viability of this synthetic route for accessing a diverse range of hybrid scaffolds.

The characterization of the resulting hybrid molecules is typically performed using standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm their chemical structures.

Structure Activity Relationship Sar and Ligand Design Principles

Conformational Analysis and Molecular Geometry Studies

X-ray Crystallography and Structural Insights

While a specific crystal structure for 3-(Azetidin-3-yl)pyridazine is not publicly available, extensive X-ray diffraction studies on related derivatives provide critical insights into its likely molecular geometry.

Pyridazine (B1198779) Ring: X-ray crystallography confirms that the pyridazine ring is an essentially planar, aromatic system. nih.govmdpi.comnih.govresearchgate.net In crystal structures of substituted pyridazines, this planarity is maintained, though substituents can influence packing through various intermolecular interactions like hydrogen bonds and π-π stacking. nih.govresearchgate.net For instance, in methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate, the pyridazine ring is nearly flat, with attached pyridine (B92270) and phenyl rings twisted out of this plane by varying degrees. nih.gov This planarity is a key feature for interactions within flat hydrophobic pockets or for π-stacking with aromatic residues like tyrosine in a protein's active site. blumberginstitute.org

Azetidine (B1206935) Ring: In contrast to the planar pyridazine, the four-membered azetidine ring is non-planar, adopting a puckered conformation to alleviate ring strain. acs.orgrsc.orgnih.gov Crystal structures of various azetidine derivatives consistently show this puckering. acs.orgrsc.org The degree of puckering and the preferred conformation can be influenced by the nature and stereochemistry of its substituents. This three-dimensional character is a valuable attribute in drug design, as it allows for the precise positioning of functional groups in three-dimensional space to optimize interactions with a target protein.

The linkage between the C3 of the pyridazine and the C3 of the azetidine ring allows for rotational freedom, meaning the two rings can adopt various orientations relative to one another. The preferred conformation in a solid-state or biological context would be one that minimizes steric hindrance and maximizes favorable intermolecular interactions.

Computational Approaches for Conformational Space

Computational chemistry provides powerful tools to explore the conformational landscape of molecules like this compound in the absence of experimental crystal structures.

Molecular Dynamics (MD) Simulations: MD simulations can be used to understand the dynamic behavior of the molecule in different environments, such as in aqueous solution or within a protein binding site. bue.edu.eg These simulations model the movements of the molecule over time, providing a more realistic picture of its conformational flexibility. For this compound, MD simulations could reveal the most populated conformations in solution and highlight key intramolecular interactions that stabilize certain geometries, which is crucial for understanding its interaction with biological targets. acs.org

Principles of Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are cornerstone strategies in modern drug design aimed at identifying novel chemotypes with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles, while retaining the key biological activity of a parent molecule. tandfonline.comresearchgate.net The this compound scaffold incorporates moieties that are frequently used in such design strategies.

Design Considerations for Novel Chemotypes

Pyridazine as a Scaffold: The pyridazine ring is a common bioisostere for other aromatic and heteroaromatic systems. For example, it has been successfully used as a scaffold hop to replace a pyrazole (B372694) ring, leading to novel JNK1 inhibitors. acs.org This type of replacement can alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of a molecule, potentially leading to improved drug-like properties. nih.govchimia.ch The adjacent nitrogen atoms in the pyridazine ring create a unique dipole moment and hydrogen bond acceptor field, which can be exploited to achieve different binding interactions compared to other rings like pyridine or pyrimidine (B1678525). blumberginstitute.org

Azetidine as a Bioisostere: The azetidine ring is increasingly used as a bioisosteric replacement for other cyclic amines like piperidine (B6355638) and morpholine, or even acyclic fragments. researchgate.nettcichemicals.comresearchgate.net Its key advantages include:

Introduction of 3D Character: Replacing planar aromatic rings or conformationally flexible chains with a more rigid, puckered azetidine ring can increase the three-dimensionality of a molecule. This can lead to improved solubility and reduced off-target toxicity. tcichemicals.com

Vectorial Orientation: The defined puckered geometry of the azetidine ring allows for precise, vector-like projection of substituents into specific regions of a binding pocket. researchgate.net

Improved Physicochemical Properties: The introduction of an azetidine moiety can favorably modulate properties such as lipophilicity (logP) and aqueous solubility. baranlab.orgblumberginstitute.org

In the context of this compound, the azetidine could be considered a bioisostere for a piperidine ring, offering a more compact and rigid structure. researchgate.net Conversely, the pyridazine core could be replaced with other heterocycles like pyrazole, triazole, or pyrimidine to explore new chemical space. nih.gov

Application of Computational Tools in Scaffold Redesign

Computational tools are indispensable for the rational design and evaluation of potential scaffold hops and bioisosteric replacements. researchgate.netresearchgate.netnovartis.com

Pharmacophore and Shape-Based Screening: If the binding mode of a parent compound is known, a 3D pharmacophore model can be generated. This model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. Virtual libraries can then be screened to find new scaffolds that match this pharmacophore. researchgate.net Shape-based screening methods similarly search for molecules that have a similar 3D shape and surface properties to the active compound, which is a powerful technique for identifying structurally diverse hits. nih.gov

Molecular Docking and Scoring: Once potential new scaffolds are identified, molecular docking can be used to predict their binding mode and affinity within the target protein's active site. acs.orgresearchgate.net Docking algorithms place the candidate molecule into the binding site in various orientations and conformations and use scoring functions to estimate the strength of the interaction. This allows chemists to prioritize which novel chemotypes are most likely to be active before committing to chemical synthesis.

Molecular Dynamics and Free Energy Calculations: For the most promising candidates identified through docking, more computationally intensive methods like molecular dynamics simulations can be employed. These simulations can assess the stability of the predicted binding pose over time and can be used to perform free energy calculations, which provide a more accurate estimate of binding affinity. bue.edu.eg These tools were used, for example, to confirm the stability of a novel 3,6-disubstituted pyridazine derivative in the JNK1 binding pocket. acs.org

SAR Studies on this compound and Analogues

While specific SAR data for this compound is limited, a comprehensive analysis of related pyridazine and azetidine analogues provides a strong foundation for predicting its SAR profile and guiding the design of new derivatives.

Modifications of the Pyridazine Ring: Studies on 3-aminopyridazine (B1208633) and 3,6-disubstituted pyridazine derivatives reveal key positions for modification: nih.govacs.orgnih.gov

C5-Position: In a series of acetylcholinesterase inhibitors based on a 3-ethylamino-pyridazine core, introducing a lipophilic group (e.g., methyl) at the C5-position was found to be favorable for activity and selectivity. acs.org This suggests that the C5 position of this compound is a promising site for substitution to explore hydrophobic interactions in a target binding site.

C6-Position: The C6-position is frequently substituted, often with aryl groups. In minaprine (B1677143) analogues, a para-hydroxylated aryl ring at C6 was found to be important for dopaminergic activity. nih.gov In other series, various substitutions and replacements of a C6-phenyl group led to compounds with equivalent or slightly improved activity, indicating that this position is tolerant to a wide range of modifications. acs.org

C4-Position: The C4-position has also been shown to be critical. In the same minaprine series, serotonergic activity was mainly correlated with the substituent at the C4-position. nih.gov

Modifications of the Azetidine Ring: The azetidine ring offers two primary points for modification: the ring nitrogen (N1) and the substituents at C3.

N1-Substitutions: The azetidine nitrogen is a key handle for introducing a wide variety of substituents to probe different regions of a binding pocket or to modulate physicochemical properties. SAR studies on azetidine-based inhibitors of STAT3 and vesicular dopamine (B1211576) uptake have shown that the nature of the N-substituent is critical for potency. acs.orgnih.gov

C3-Substitutions: In this compound, one C3-substituent is the pyridazine ring itself. The other C3-substituent (a hydrogen atom) could be replaced. In a series of triple reuptake inhibitors, substitution at the C3-position of the azetidine ring was a key strategy in the design of potent analogues. nih.gov

The table below summarizes key SAR findings from representative analogues, which can be extrapolated to guide the design of derivatives of this compound.

| Scaffold | Target/Activity | Key SAR Findings | Reference |

|---|---|---|---|

| 3-Ethylamino-6-phenylpyridazine | Acetylcholinesterase | Lipophilic substitution (e.g., -CH₃) at the C5-position of the pyridazine ring enhances activity and selectivity. | acs.org |

| 3-Amino-4-methyl-6-phenylpyridazine (Minaprine analogues) | Dopaminergic/Serotonergic Activity | A para-hydroxylated aryl group at C6 is crucial for dopaminergic activity, while the C4-substituent primarily influences serotonergic activity. | nih.gov |

| 3,6-Disubstituted Pyridazines | Anticancer (CDK2) | The nature of substituents at both C3 and C6 positions significantly impacts anti-proliferative activity against various cancer cell lines. | nih.gov |

| Azetidine Amides | STAT3 Inhibition | Progression from a proline linker to an azetidine linker led to more potent inhibitors. The N-substituent on the azetidine is a key determinant of activity. | acs.org |

| 1,4-Disubstituted Azetidines | VMAT2 Inhibition | Aromatic substitutions on the side chains attached to the azetidine ring improved affinity for the target. | nih.gov |

| 3-Aryl-azetidine Analogues | Antitumor Activity | Substitutions on the 3-aryl group of the azetidine moiety influence antiproliferative activity, with different substitutions (e.g., ortho-fluoro vs. para-methoxy) leading to varied potencies. | mdpi.com |

Elucidation of Key Pharmacophoric Features

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For derivatives based on the pyridazine and azetidine scaffolds, several key pharmacophoric features have been identified through computational and experimental studies.

The pyridazine ring itself is a critical component. Its two adjacent nitrogen atoms can act as hydrogen bond acceptors, which is a common interaction motif in ligand-receptor binding. nih.gov Furthermore, the pyridazine ring provides a rigid aromatic scaffold that can participate in π-π stacking or hydrophobic interactions with aromatic residues in a protein's binding pocket. researchgate.net Validated pharmacophore models for some pyridazine-based compounds have highlighted the importance of hydrogen bond acceptors and aromatic ring features for their biological activity. nih.gov

The azetidine ring introduces a three-dimensional element to the structure and contains a basic nitrogen atom. This nitrogen can be protonated under physiological conditions, allowing it to form a crucial ionic bond or a strong hydrogen bond with acidic residues like aspartate or glutamate (B1630785) in the target protein. acs.org The constrained, non-planar nature of the azetidine ring also serves to orient substituents in specific vectors, which can be critical for fitting into a well-defined binding site. Studies on related azetidine-containing compounds have emphasized the vital role of the azetidine side chain in effective receptor activation. acs.org

In the context of designing inhibitors for enzymes like acetylcholinesterase, pharmacophore models for related pyridazine structures have included features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic aromatic rings. researchgate.net Therefore, a general pharmacophore for this compound derivatives would likely consist of:

One or two hydrogen bond acceptor features associated with the pyridazine nitrogens.

An aromatic/hydrophobic region corresponding to the pyridazine ring.

A hydrogen bond donor or positive ionizable feature associated with the azetidine nitrogen.

Impact of Substituent Modifications on Molecular Interactions

Modifying the substituents on the core structure of this compound is a key strategy in medicinal chemistry to fine-tune potency, selectivity, and pharmacokinetic properties. The impact of these modifications has been explored in related scaffolds, providing valuable insights into ligand design.

A notable example comes from the development of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 2 (mGluR2), where the 3-(azetidin-3-yl)-1H-benzimidazol-2-one core was identified as an effective bioisosteric replacement for a spiro-oxindole piperidine scaffold. nih.gov Within this series, the pyridazine moiety attached to the azetidine ring was subject to modification, yielding important SAR data. Replacing the pyridazine ring with a pyridine ring led to a roughly 2.3-fold increase in potency (EC50 of 120 nM for the pyridine analog vs. 270 nM for a related pyridazine analog), although this came at the cost of lower metabolic stability. nih.gov This suggests that while the pyridazine nitrogen arrangement is tolerated, the single nitrogen of pyridine may allow for a more optimal interaction within the mGluR2 binding site in this specific scaffold.

Further studies on other classes of pyridazine derivatives have demonstrated predictable effects of substituent modifications. For instance, in a series of acetylcholinesterase inhibitors based on a 3-amino-pyridazine core, the introduction of a lipophilic group at the C-5 position of the pyridazine ring was found to be favorable for activity. nih.gov This highlights the potential for exploiting hydrophobic pockets in the target binding site. Similarly, modifications to other positions on the pyridazine ring, such as the C-6 position, can be made to enhance potency. nih.gov

In research focused on amyloid inhibition, the type and position of substituents on aromatic rings attached to a pyridazine core were shown to be important for inhibitory activity. nih.gov For example, a fluorinated compound demonstrated more effective kinetic inhibition than the original lead compound, indicating that the introduction of halogens can modulate molecular interactions, potentially through halogen bonding or by altering the electronic properties of the aromatic system. nih.gov

The data below, derived from studies on mGluR2 PAMs with a core structure related to this compound, illustrates the impact of specific modifications on biological activity and metabolic stability. nih.gov

| Compound ID | Core Scaffold | R-Group (on Azetidine) | EC50 (nM) | Metabolic Stability (% remaining) |

| 21 | 6-bromo-1H-benzimidazol-2-one | Pyridazine | 130 | 97 (HLM), 96 (RLM) |

| 22 | 1H-benzimidazol-2-one | Pyridazine | 130 | 97 (HLM), 96 (RLM) |

| 23 | 1H-benzimidazol-2-one | Pyridine | 120 | 79 (HLM), 70 (RLM) |

| 24 | 1H-benzimidazol-2-one | Pyridine with ethoxy linker | 270 | 90 (HLM), 90 (RLM) |

Data sourced from a study on mGluR2 PAMs nih.gov. HLM: Human Liver Microsomes, RLM: Rat Liver Microsomes.

Molecular Target Identification and Mechanistic Studies

In Vitro Biochemical and Cellular Assay Methodologies

To understand the biological effects of 3-(Azetidin-3-yl)pyridazine derivatives, a variety of in vitro assays are employed. These methods are crucial for determining how these compounds interact with specific enzymes and receptors at a molecular level and how they affect cellular functions.

Enzyme Inhibition Studies

Biochemical assays are fundamental in determining the direct inhibitory effect of a compound on a purified enzyme. For derivatives of this compound that target enzymes like Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), a typical assay measures the enzymatic conversion of substrates to products in the presence of the inhibitor. nih.gov The potency of the inhibition is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%. nih.gov These studies confirm that the compound acts directly on the enzyme and provide a quantitative measure of its potency. nih.gov

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically involve a preparation of cell membranes containing the receptor of interest and a radiolabeled ligand that is known to bind to the receptor. The test compound is added in increasing concentrations to compete with the radiolabeled ligand for binding to the receptor. merckmillipore.com The amount of radioactivity displaced is measured, and from this, the binding affinity (often expressed as the inhibition constant, Ki) of the test compound can be calculated. nih.gov For example, in the study of metabotropic glutamate (B1630785) receptor 2 (mGlu2), a radiolabeled antagonist can be used to determine the binding characteristics of test compounds in the presence of glutamate. nih.gov

Cell-Based Functional Assays

Cell-based functional assays are critical for understanding how a compound affects the function of a cell, which is a more complex biological system than a purified enzyme or receptor. These assays can measure a variety of cellular responses. For NAMPT inhibitors, cell-based assays often involve treating cancer cell lines, such as the human ovarian adenocarcinoma cell line A2780, with the compound and measuring the resulting inhibition of cell growth or induction of cell death. nih.gov For compounds acting as positive allosteric modulators (PAMs) of receptors like mGlu2, functional assays may involve measuring changes in intracellular signaling molecules, such as calcium mobilization in response to glutamate. nih.govbiorxiv.org These assays confirm that the compound's activity at the molecular target translates into a functional effect at the cellular level.

Investigation of Specific Biological Targets

Research into this compound derivatives has identified several key biological targets. The following sections detail the mechanistic studies related to two of these targets.

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition

Derivatives containing a 3-pyridyl azetidine (B1206935) urea (B33335) motif have been identified as potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). nih.govnih.gov NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a critical molecule for cellular metabolism and energy production. nih.govacs.org Cancer cells have a high metabolic rate and are particularly dependent on NAD+, making NAMPT an attractive target for cancer therapy. nih.gov

The mechanism of these inhibitors involves acting as substrate-based inhibitors, where the pyridine (B92270) ring of the compound occupies the nicotinamide (NAM) binding pocket of the enzyme. nih.gov This direct inhibition of NAMPT activity leads to the depletion of cellular NAD+ and subsequent cell death in cancer cells. nih.gov Biochemical inhibition assays have demonstrated that these compounds can have IC50 values in the low nanomolar range, indicating high potency. nih.govnih.gov For instance, a key 3-pyridyl azetidine urea compound demonstrated a biochemical IC50 of 2.7 nM against NAMPT and a cellular IC50 of 5 nM for the inhibition of A2780 cell growth. nih.gov

| Compound | Biochemical IC50 (nM) | Cellular IC50 (A2780 cells, nM) |

|---|---|---|

| Urea 3 | 2.7 | 5 |

| Compound 27 | 0.6 | 1 |

Cyclin-Dependent Kinase 2 (CDK2) Interactions

While direct studies on this compound as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor are not extensively documented, the pyridazine (B1198779) scaffold is a recognized component in the design of CDK inhibitors. nih.gov Dysregulation of CDK2, a key protein kinase in cell cycle regulation, is strongly associated with cancer progression. nih.govresearchgate.net Inhibitors containing pyridazine and related diazine structures are typically developed to target the ATP-binding pocket of the kinase. nih.gov The mechanism of action involves competitive inhibition, where the compound occupies the active site, preventing the binding of ATP and subsequent phosphorylation of substrate proteins, thereby arresting the cell cycle. nih.gov The design of such inhibitors leverages the hydrogen-bonding capabilities of the pyridazine nitrogen atoms to interact with key residues within the kinase's active site. nih.gov

Autotaxin Inhibition Mechanisms

The pyridazine scaffold is integral to the development of novel autotaxin (ATX) inhibitors. nih.gov Autotaxin is a secreted enzyme that plays a critical role in generating the signaling lipid lysophosphatidic acid (LPA) from lysophosphatidylcholine (B164491) (LPC). nih.govmdpi.com The ATX-LPA signaling pathway is implicated in numerous pathological conditions, including chronic inflammation, fibrosis, and cancer metastasis. nih.govnih.gov

The mechanism of inhibition involves the direct binding of the inhibitor to the enzyme's catalytic domain, which prevents the hydrolysis of LPC. mdpi.comnih.gov This action blocks the production of LPA, thereby inhibiting the downstream signaling cascade mediated by LPA receptors (LPAR1-6). nih.govnih.gov Some inhibitors function by chelating the zinc ions present in the ATX active site, which are essential for its catalytic activity. mdpi.com Notably, complex molecules incorporating a 3-hydroxyazetidin-1-yl moiety have been identified as potent, first-in-class autotaxin inhibitors undergoing clinical evaluation, highlighting the relevance of the azetidine structure in targeting this enzyme. acs.org

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligand Selectivity

The azetidinyl-pyridazine and structurally similar azetidinyl-pyridine scaffolds have been extensively studied as ligands for nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels involved in a wide range of neurological processes. nih.gov These compounds have demonstrated high affinity and significant selectivity for specific heteromeric nAChR subtypes, particularly the α4β2 subtype, which is the most abundant nAChR in the brain. nih.govnih.gov

The protonated nitrogen of the azetidine ring is considered an essential pharmacophoric element for high-affinity binding to nicotinic receptors. nih.gov Research on closely related analogs, such as 3-(2(S)-azetidinylmethoxy)pyridine (A-85380), has shown subnanomolar affinity for nAChRs. acs.org Halogenated derivatives of this compound exhibit Ki values ranging from 11 to 210 pM. acs.org Similarly, (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) shows a high affinity for the α4β2 nAChR subtype with a Ki of 1.21 nM and displays a 13-fold higher affinity for α4-containing subtypes compared to α3-containing subtypes. nih.gov This selectivity is crucial, as different nAChR subtypes are associated with different physiological effects. nih.gov

| Compound | Target | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) | α4β2 nAChR | 1.21 nM | nih.gov |

| 2-Fluoro-3-(2(S)-azetidinylmethoxy)pyridine | nAChRs (rat brain) | 11 pM | acs.org |

| 5-Halo-3-(2(S)-azetidinylmethoxy)pyridines | nAChRs (rat brain) | 14-210 pM | acs.org |

| 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines | nAChRs (rat brain) | 15-37 pM | acs.org |

Other Investigated Biological Pathways

The versatile scaffolds of azetidine and pyridazine have been explored in the context of numerous other biological pathways. Potent and orally bioavailable inhibitors built on an azetidinyl pyridazine scaffold have been identified as inhibitors of Stearoyl-CoA Desaturase (SCD), an enzyme linked to obesity. nih.gov Furthermore, related structures have been investigated for a wide array of therapeutic applications, demonstrating the broad utility of these chemical moieties.

| Investigated Pathway/Target | Compound Scaffold | Potential Application | Reference |

|---|---|---|---|

| Stearoyl-CoA Desaturase (SCD) Inhibition | Azetidinyl pyridazine | Obesity | nih.gov |

| Histamine (B1213489) H3 Receptor Agonism | 4-(3-Aminoazetidin-1-yl)pyrimidine | CNS Disorders | acs.org |

| Dipeptidyl peptidase-IV (DPP-IV) Inhibition | Pyrido[3,4-c]pyridazine | Type 2 Diabetes | mdpi.com |

| Antimalarial Activity | Azetidine derivatives | Malaria | nih.gov |

| Antibacterial/Antifungal Activity | Pyridazine derivatives | Infectious Diseases | nih.gov |

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular interactions between this compound-like compounds and their biological targets is fundamental to rational drug design.

Enzyme Active Site Interactions

The interaction of pyridazine-containing compounds with enzyme active sites is governed by the ring's unique electronic properties. nih.gov The pyridazine moiety's capacity for dual hydrogen bonding and π-stacking interactions allows it to anchor effectively within catalytic pockets. nih.govblumberginstitute.org In the case of autotaxin, inhibitors bind to the active site to block substrate access or interact with essential cofactors like zinc. mdpi.com For kinases such as CDK2, pyridazine-based inhibitors function as ATP mimetics, forming hydrogen bonds with backbone atoms of the hinge region in the ATP-binding site, a common mechanism for kinase inhibition. nih.gov

Receptor Binding Modes and Signal Transduction Modulation

The binding of azetidine-containing ligands to receptors often involves a critical ionic interaction. For aminergic G-Protein Coupled Receptors (GPCRs), such as the histamine H3 receptor, the basic amine of the azetidine ring can form a salt bridge with a conserved aspartate residue (e.g., D114) in the transmembrane domain. acs.org This key interaction is known to stabilize the active conformation of the receptor, triggering the downstream G-protein signaling cascade. acs.org

In the context of ligand-gated ion channels like nAChRs, the mechanism is different. Ligands containing the azetidinyl-pyridine/pyridazine scaffold typically act as agonists or partial agonists. nih.govnih.gov They bind to the orthosteric site at the interface between receptor subunits. This binding event induces a conformational change in the receptor protein, leading to the opening of the ion channel and modulating the flow of ions across the cell membrane, which constitutes the primary signal transduction event. nih.govnih.gov The high affinity observed for specific subtypes, such as α4β2, is a result of a precise complementary fit between the ligand and the unique amino acid residues that form the binding pocket of that particular subtype. acs.org

Modulation of Cellular Processes (e.g., cell cycle, apoptosis pathways)

While direct studies on this compound are not presently in the public domain, the broader class of pyridazine derivatives has been a subject of investigation for its potential to influence cell cycle progression and induce apoptosis, particularly in the context of oncology research.

General Activity of Pyridazine Derivatives

Pyridazine-containing compounds have been identified as possessing a range of biological activities, with some derivatives showing promise as modulators of cellular processes. For instance, certain pyrazolo[3,4-d]pyridazine derivatives have been observed to induce cell cycle arrest at the G2/M phase and trigger apoptosis in cancer cell lines. nih.govresearchgate.net This is often achieved through the disruption of the balance between pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family. nih.govresearchgate.net

Another area of investigation for pyridazine derivatives is their potential to generate reactive oxygen species (ROS) within cells. nih.gov An increase in intracellular ROS can lead to oxidative stress, which in turn can trigger apoptotic cell death. nih.gov

It is important to emphasize that these findings relate to pyridazine derivatives and not specifically to this compound. The specific effects of a molecule on cellular pathways are highly dependent on its unique chemical structure, including the nature and placement of its functional groups. Therefore, the activities of other pyridazine derivatives cannot be directly extrapolated to this compound without dedicated experimental evidence.

Data on Related Compounds

To illustrate the type of data generated in studies on related compounds, the following tables summarize findings for a pyrazolo[3,4-d]pyridazine derivative (PPD-1) in a lung cancer cell line study. nih.govresearchgate.net

Table 1: Effect of PPD-1 on Apoptosis in A549 Lung Cancer Cells

| Treatment | Percentage of Apoptotic Cells |

| Untreated Control | 0.57% |

| PPD-1 Treated | 10.06% |

This table is for illustrative purposes to show the type of data generated for related compounds and does not represent data for this compound.

Table 2: Modulation of Apoptotic Regulators by PPD-1 in A549 Cells

| Gene | Fold Change in Expression |

| Caspase-3 | 7.19 |

| Bax | 7.28 |

| p53 | 5.08 |

| Bcl-2 | 0.22 |

This table is for illustrative purposes to show the type of data generated for related compounds and does not represent data for this compound.

Future research would be necessary to determine if this compound has any similar or distinct effects on the cell cycle and apoptosis pathways. Such studies would involve a range of in vitro cellular and molecular biology assays to ascertain its mechanism of action and potential as a modulator of these fundamental cellular processes.

Computational Chemistry and in Silico Approaches

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode and affinity of compounds containing the 3-(azetidin-3-yl)pyridazine core.

In studies of structurally related compounds, molecular docking has been employed to elucidate interactions with various biological targets. For instance, derivatives incorporating the azetidine (B1206935) and pyridazine (B1198779) moieties have been docked into the active sites of enzymes and receptors to predict binding affinities and orientations. smolecule.comsmolecule.com Computational docking of non-imidazole agonists, which share structural similarities, into a homology model of the histamine (B1213489) H3 receptor (H3R) has been performed to evaluate potential binding modes. acs.orgnih.gov Such studies often reveal key interactions, such as hydrogen bonds formed by the nitrogen atoms in the pyridazine ring and the azetidine ring, which can act as a hydrogen bond donor. smolecule.com

The ligand-protein interaction profile for the this compound scaffold can be predicted to involve:

Hydrogen Bonding: The pyridazine nitrogens can act as hydrogen bond acceptors, while the NH group of the azetidine ring can serve as a hydrogen bond donor.

Hydrophobic Interactions: The carbon framework of both the pyridazine and azetidine rings can engage in hydrophobic interactions with nonpolar residues in a protein's binding pocket.

These predicted interactions are critical for guiding the optimization of lead compounds to enhance potency and selectivity. For example, in the development of positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 2 (mGlu2), docking studies helped identify key molecular determinants for binding. nih.gov

| Computational Technique | Protein Target Example | Key Interactions for Azetidinyl-Pyridazine-like Scaffolds | Reference |

|---|---|---|---|

| Molecular Docking | Histamine H3 Receptor (H3R) | Hydrogen bonding with key residues (e.g., Asp, Glu, Tyr) | acs.orgnih.gov |

| Molecular Docking | Metabotropic Glutamate Receptor 2 (mGlu2) | Allosteric site binding, electrostatic and shape complementarity | nih.gov |

| Molecular Docking | Kinases | Interactions with binding pocket via hydrogen bonds and hydrophobic contacts | smolecule.com |

Quantum Chemical Calculations and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide insights into molecular structure, stability, and reactivity, which are governed by the distribution of electrons.

For the this compound scaffold, quantum calculations can determine properties like the electrostatic potential surface, frontier molecular orbitals (HOMO and LUMO), and partial atomic charges. The electrostatic potential surface is particularly useful, as it highlights electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for molecular recognition and interaction. nih.gov For example, the nitrogen atoms of the pyridazine ring are expected to be regions of negative electrostatic potential, making them likely hydrogen bond acceptors. nih.gov

| Computed Property | Description | Relevance to this compound |

|---|---|---|

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; predicts drug transport properties. | Estimated at 63.84 Ų for a related oxadiazole analog. chemscene.com |

| XLogP3 | A computed measure of lipophilicity. | -1.1 for a similar pyridazinol derivative. nih.gov |

| Hydrogen Bond Donors | Number of hydrogen atoms attached to electronegative atoms. | 1-2 (depending on protonation state). chemscene.comnih.gov |

| Hydrogen Bond Acceptors | Number of electronegative atoms (N, O). | ~3-5. chemscene.comnih.gov |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for conformational analysis, revealing the accessible shapes the molecule can adopt in different environments, such as in solution or within a protein's binding site.

MD simulations on related ligands have been used to assess the stability of binding modes predicted by molecular docking. acs.org For example, a 100-nanosecond MD simulation of a ligand bound to the H3 receptor can confirm whether key interactions are maintained over time. acs.org Such simulations provide a dynamic picture of the ligand-protein complex, highlighting the flexibility of the ligand and the protein, and can help rationalize structure-activity relationships. The conformational dynamics of the 3,3-substituted azetidine moiety can lead to significantly broadened signals in NMR spectra, a phenomenon that can be understood and modeled using computational dynamics. mdpi.com

Virtual Screening and Ligand-Based Drug Design Strategies

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The this compound scaffold can be used as a query in such screening campaigns.

Ligand-based drug design strategies, such as pharmacophore modeling and scaffold hopping, are particularly relevant. In this approach, the known structural features of active molecules are used to design new ones. Scaffold hopping, for example, aims to replace a central molecular core with a different one while retaining similar 3D geometry and electrostatic properties. nih.govresearchgate.net The this compound moiety could be identified through a scaffold hopping search starting from a known active compound, or it could serve as the template for finding novel bioisosteres. nih.gov Computational approaches that use 3D shape and electrostatic similarity have successfully identified novel chemotypes for targets like the mGlu2 receptor. researchgate.net

Prediction of Molecular Interactions and Target Specificity

Predicting the full spectrum of a molecule's interactions is key to understanding its potential efficacy and off-target effects. In silico methods can predict how a compound like this compound might interact with a range of biological targets.

By docking the compound into the binding sites of various related and unrelated proteins, a computational interaction profile can be generated. This helps in predicting target specificity. For example, if a compound is designed to target a specific kinase, docking it against a panel of other kinases can predict its selectivity profile. The unique combination of an azetidine ring with a pyridazine substituent may confer unique pharmacological properties and interaction profiles not found in similar compounds. smolecule.com This specificity is critical for developing drugs with minimal side effects. Studies on mGlu2 receptor PAMs have demonstrated the use of medicinal chemistry optimization and scaffold hopping to identify potent and selective compounds. nih.gov

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 3-(Azetidin-3-yl)pyridazine. Through ¹H NMR and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be mapped, confirming the connectivity of the azetidine (B1206935) and pyridazine (B1198779) rings.

In ¹H NMR spectroscopy, the protons on the azetidine ring are expected to exhibit characteristic signals. mdpi.com The methylene (B1212753) protons (CH₂) of the azetidine ring typically appear as multiplets due to spin-spin coupling with adjacent protons. mdpi.com The methine proton (CH) at the point of attachment to the pyridazine ring would also present a distinct multiplet. The protons of the secondary amine (N-H) in the azetidine ring would likely produce a broader signal. The aromatic protons on the pyridazine ring resonate in the downfield region, typically between 7.0 and 9.0 ppm, with splitting patterns (e.g., doublets, triplets) that are dictated by their positions and couplings to neighboring protons.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. The aliphatic carbons of the azetidine ring would appear in the upfield region of the spectrum, while the aromatic carbons of the pyridazine ring would be found significantly downfield. mdpi.comscirp.org Advanced NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively establish the connectivity between protons and carbons, confirming the 3-substituted linkage between the two heterocyclic rings. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar azetidine and pyridazine compounds.

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Description |

| Azetidine CH | ¹H | 3.8 - 4.2 | Multiplet |

| Azetidine CH₂ | ¹H | 3.5 - 4.0 | Multiplets |

| Azetidine NH | ¹H | 1.5 - 3.5 | Broad singlet |

| Pyridazine CH | ¹H | 7.5 - 9.2 | Multiplets/Doublets |

| Azetidine CH | ¹³C | 45 - 55 | |

| Azetidine CH₂ | ¹³C | 50 - 60 | |

| Pyridazine CH | ¹³C | 120 - 150 | |

| Pyridazine C (quaternary) | ¹³C | 150 - 165 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is critical for determining the molecular weight of this compound and confirming its elemental formula. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₈H₉N₃. mdpi.com

Beyond molecular weight, MS provides structural information through fragmentation analysis. Under electron impact (EI) or through tandem mass spectrometry (MS/MS), the molecular ion is induced to break apart into smaller, charged fragments. The pattern of these fragments is a unique fingerprint of the molecule's structure. For this compound, likely fragmentation pathways would include the cleavage of the azetidine ring and the characteristic breakdown of the pyridazine heterocycle. sapub.org Analyzing these fragments helps to confirm the presence and connectivity of both ring systems.

Table 2: Predicted Mass Spectrometry Data for this compound

| Analysis | Technique | Predicted m/z Value | Description |

| Molecular Ion | ESI-MS (+) | 148.0818 [M+H]⁺ | Protonated molecule, confirms molecular weight (147.18 g/mol ). |

| Fragment 1 | MS/MS | 121.0607 | Loss of HCN from the azetidine ring. |

| Fragment 2 | MS/MS | 94.0501 | Loss of the azetidinyl group, resulting in a pyridazinyl fragment. |

| Fragment 3 | MS/MS | 80.0447 | Pyridazine ring fragment. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations. copbela.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the specific bonds within its structure.

Key absorptions would include:

N-H Stretching: A moderate to sharp band in the 3300-3500 cm⁻¹ region, characteristic of the secondary amine within the azetidine ring. libretexts.orgpressbooks.pub

Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹, typically around 3020-3100 cm⁻¹, corresponding to the C-H bonds on the pyridazine ring. pressbooks.pub

Aliphatic C-H Stretching: Strong bands in the 2850-2960 cm⁻¹ region due to the C-H bonds of the azetidine ring. pressbooks.pub

C=C and C=N Stretching: A series of absorptions in the 1400-1650 cm⁻¹ "fingerprint region" that are characteristic of the pyridazine aromatic ring system. core.ac.uk

C-N Stretching: Absorptions in the 1020-1350 cm⁻¹ range corresponding to the carbon-nitrogen bonds of the aliphatic azetidine ring. copbela.org

The absence of strong bands in other regions (e.g., the carbonyl C=O region around 1700 cm⁻¹) can be equally informative, confirming the lack of certain functional groups. nih.gov

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine (Azetidine) | 3300 - 3500 | Medium, Sharp |

| C-H Stretch | Aromatic (Pyridazine) | 3020 - 3100 | Medium |

| C-H Stretch | Aliphatic (Azetidine) | 2850 - 2960 | Strong |

| C=C / C=N Stretch | Aromatic Ring (Pyridazine) | 1400 - 1650 | Medium to Strong |

| C-N Stretch | Aliphatic Amine (Azetidine) | 1020 - 1350 | Medium to Weak |

Advanced Chromatographic Techniques (e.g., HPLC-MS)

Chromatographic techniques are essential for the separation, purification, and analytical assessment of chemical compounds. researchgate.net High-Performance Liquid Chromatography (HPLC), particularly when coupled with a mass spectrometer (HPLC-MS), is a powerful tool for the analysis of compounds like this compound. acs.org

In a typical research setting, reversed-phase HPLC would be employed to assess the purity of a synthesized batch of the compound. This involves using a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase, such as a gradient mixture of water and acetonitrile (B52724) containing a small amount of an acid like formic acid or a buffer like ammonium (B1175870) formate. google.comnih.gov These additives help to produce sharp, symmetrical peaks and facilitate ionization for the mass spectrometer. google.com

The HPLC system separates the target compound from any starting materials, byproducts, or degradation products, while the mass spectrometer provides mass-to-charge ratio data for each eluting peak, allowing for positive identification. researchgate.net This combined technique is invaluable for monitoring the progress of a chemical reaction, establishing the purity profile of the final product, and for isolating the compound in high purity via preparative HPLC. researchgate.netresearchgate.net

Emerging Research Directions and Future Perspectives

Exploration of New Therapeutic Applications Beyond Initial Findings

The unique structural characteristics of the 3-(azetidin-3-yl)pyridazine moiety make it a versatile pharmacophore for a wide range of biological targets. While initial research has established its utility, ongoing investigations are expanding its therapeutic potential into new and diverse areas.

Derivatives of this scaffold are being explored for their activity against a variety of diseases. For instance, certain azetidine-pyridazine hybrids have shown promise as antimicrobial agents. nih.govmdpi.com Research into new derivatives has demonstrated antibacterial activity against strains like Staphylococcus aureus. researchgate.net The inherent reactivity of the azetidine (B1206935) ring, a four-membered saturated cyclic amine, combined with the pyridazine (B1198779) system, offers a platform for developing compounds with potential applications as antibacterial, antifungal, anticancer, and antitubercular agents. researchgate.netmedwinpublishers.com

Beyond infectious diseases, there is growing interest in the neurological and psychiatric applications of these compounds. nih.gov For example, derivatives are being investigated as selective partial agonists for nicotinic acetylcholine (B1216132) receptors (nAChRs), which could be relevant for treating depression and other neurological disorders. nih.gov Furthermore, the development of positive allosteric modulators (PAMs) for metabotropic glutamate (B1630785) receptor 2 (mGluR2) based on an azetidin-3-yl-1H-benzimidazol-2-one core, a bioisostere of the spiro-oxindole piperidine (B6355638), highlights the potential for treating central nervous system (CNS) disorders. nih.govresearchgate.net

The table below summarizes some of the emerging therapeutic areas for this compound derivatives.

| Therapeutic Area | Specific Target/Application | Key Findings |

| Infectious Diseases | Antibacterial, Antifungal | Activity against Staphylococcus aureus and other microbes. mdpi.comresearchgate.net |

| Oncology | Anticancer, Antiproliferative | Potential as cytotoxic agents against tumor cells. mdpi.com |

| Neurology/Psychiatry | Nicotinic Acetylcholine Receptor (nAChR) Agonists, mGluR2 PAMs | Potential treatments for depression and other CNS disorders. nih.govnih.govresearchgate.net |

| Cardiovascular Disease | Inotropic and Vasodilatory Agents | Some pyridazine derivatives show potential in treating congestive heart failure. researchgate.net |

Development of Advanced Synthetic Methodologies for Azetidine-Pyridazine Hybrids

The synthesis of azetidine-containing compounds presents unique challenges due to the inherent ring strain of the four-membered heterocycle. researchgate.netmedwinpublishers.comrsc.org However, recent advancements in synthetic chemistry are providing more efficient and versatile routes to produce azetidine-pyridazine hybrids.

Traditional methods often involve multi-step sequences, but newer strategies focus on improving efficiency and scalability. evitachem.com These include the development of novel cyclization and cycloaddition reactions to form the azetidine ring. medwinpublishers.com Researchers are exploring transition-metal-free conditions, such as magnesium-mediated nitrogen atom transfer, to create substituted azetidines. nyu.edu Other innovative approaches include organocatalytic methods for the synthesis of optically pure trisubstituted azetidines. rsc.org

Flow chemistry and machine learning-assisted reaction optimization are also emerging as powerful tools to address challenges in scalability and functionalization. vulcanchem.com The aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates represents another efficient synthetic route to new azetidine derivatives. mdpi.comresearchgate.net These advanced methodologies are crucial for generating diverse libraries of azetidine-pyridazine compounds for high-throughput screening and lead optimization.

The following table outlines some of the advanced synthetic strategies being developed.

| Synthetic Methodology | Description | Advantages |

| Magnesium-Mediated Nitrogen Atom Transfer | A Lewis acid-mediated ring expansion of donor-acceptor cyclopropanes. nyu.edu | Operates under mild, transition-metal-free conditions with broad functional group tolerance. nyu.edu |

| Organocatalysis | Use of small organic molecules to catalyze the formation of chiral azetidines. rsc.org | Enables the synthesis of optically pure and polysubstituted azetidines. rsc.org |

| Flow Chemistry | Continuous manufacturing process for chemical synthesis. vulcanchem.com | Improved scalability, safety, and control over reaction parameters. vulcanchem.com |

| Aza-Michael Addition | Nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound. mdpi.comresearchgate.net | Simple and efficient route for preparing functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comresearchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, and their application to the design of this compound derivatives is a promising area of research. mdpi.comnih.govresearchgate.netnih.gov These computational tools can significantly accelerate the identification of novel drug candidates by predicting their biological activity, physicochemical properties, and potential off-target effects.

AI and ML algorithms can be trained on large datasets of known chemical compounds and their associated biological data to build predictive models. nih.gov These models can then be used to screen virtual libraries of azetidine-pyridazine derivatives and prioritize compounds for synthesis and experimental testing. nih.gov This in silico approach can drastically reduce the time and cost associated with traditional drug discovery pipelines.

Generative models in AI can even design entirely new molecules with desired properties from scratch, a process known as de novo drug design. mdpi.com By combining the structural features of the azetidine and pyridazine rings in novel ways, these algorithms can explore a vast chemical space that would be inaccessible through conventional methods. The integration of AI and ML is expected to lead to the discovery of more potent, selective, and safer drugs based on the this compound scaffold.

Translational Research in Pre-Clinical Models for Mechanistic Insights

Translational research, which bridges the gap between basic science and clinical application, is essential for understanding the therapeutic potential of this compound derivatives. Pre-clinical studies in animal models provide crucial information about the pharmacokinetics, pharmacodynamics, and mechanism of action of these compounds.

Mechanistic studies in pre-clinical models also help to elucidate how these compounds exert their biological effects at a molecular level. For instance, investigating the interaction of azetidine-pyridazine derivatives with their target proteins can reveal the key binding interactions and inform the design of next-generation inhibitors with improved properties. nih.gov Ultimately, the insights gained from translational research are critical for the successful clinical development of new drugs based on this promising chemical scaffold.

Q & A

Q. What are the established synthetic routes for 3-(Azetidin-3-yl)pyridazine, and what reaction conditions optimize yield?

The synthesis typically involves multi-step protocols, starting with functionalization of the pyridazine core followed by azetidine ring introduction. For example, coupling reactions using azetidine-3-carboxylic acid derivatives (e.g., HY-Y0530) with pyridazine precursors under mild basic conditions (e.g., DCM, 20°C, 16 hours) can yield the target compound. Purification often employs silica gel chromatography or recrystallization . Critical parameters include stoichiometric control of reagents like WSCD·HCl and pH adjustments to minimize side reactions .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization relies on:

- NMR Spectroscopy : H and C NMR to confirm azetidine ring connectivity and pyridazine substitution patterns.

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]) and isotopic distribution.

- X-ray Diffraction : For crystalline derivatives, lattice parameters resolve stereochemical ambiguities.

- InChI/SMILES Validation : Cross-referencing with databases (e.g., PubChem) ensures structural accuracy .

Q. What physicochemical properties are critical for handling this compound in experimental settings?

Key properties include:

- Lipophilicity (LogP) : Enhanced by tert-butyl groups, improving membrane permeability .

- Aqueous Solubility (LogS) : Predicted via computational models (e.g., -3.2 ± 0.5) to guide solvent selection .